But-2-yne-1,4-diyl dipropanoate
Description
But-2-yne-1,4-diyl dipropanoate is an alkyne-based diester characterized by a central but-2-yne (C≡C) backbone with propanoate (-OCOCH2CH3) groups at the 1 and 4 positions. These compounds are typically synthesized via esterification of but-2-yne-1,4-diol precursors with appropriate acylating agents. The triple bond in the but-2-yne backbone imparts rigidity and influences reactivity, making such derivatives valuable in coordination chemistry and organic synthesis .
Properties
CAS No. |
1573-12-2 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-propanoyloxybut-2-ynyl propanoate |
InChI |
InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4,7-8H2,1-2H3 |
InChI Key |
JBRUDSKEXVBRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC#CCOC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl dipropanoate typically involves the esterification of but-2-yne-1,4-diol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of but-2-yne-1,4-diyl dipropanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
But-2-yne-1,4-diyl dipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its reactive ester groups.
Mechanism of Action
The mechanism of action of but-2-yne-1,4-diyl dipropanoate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release but-2-yne-1,4-diol and propanoic acid. The triple bond can participate in cycloaddition reactions, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares key properties of but-2-yne-1,4-diyl dipropanoate (inferred) with its analogs:
Key Observations :
- Phenylcarbonate derivatives (e.g., BbcCl) exhibit aromatic interactions, as evidenced by NMR signals at δ 7.21–7.39 .
- Synthesis: Diacetate and dipropanoate derivatives are synthesized via similar routes (e.g., acylation of but-2-yne-1,4-diol), while phenylcarbonates require reaction with phenyl chloroformate .
Coordination Chemistry :
- Diacetate Complexes: But-2-yne-1,4-diyl diacetate forms rare dicobalt complexes (e.g., [(4-diacetoxybut-2-yne)-hexacarbonyl-dicobalt]), where the alkyne backbone bridges two cobalt atoms in a distorted octahedral geometry . These complexes are notable for their structural novelty, as only one such example exists in the Cambridge Structural Database .
- Propanoate/Bromo-Methylpropanoate Derivatives: But-2-yne-1,4-diyl bis(2-bromo-2-methylpropanoate) forms dicobalt complexes with similar Co₂C₂ cores but modified electronic properties due to bromine substituents, which may influence catalytic activity .
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